Molecular weight and formula of 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane
Molecular weight and formula of 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane
An In-depth Technical Guide to 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-bromo-2-chlorophenyl)-1,3-dioxolane, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. The guide details its molecular characteristics, a proposed synthetic protocol, and explores its potential relevance in the broader context of medicinal chemistry.
Core Molecular Attributes
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane is a substituted phenyl dioxolane. The presence of both bromine and chlorine atoms on the phenyl ring, coupled with the dioxolane moiety, imparts a unique combination of steric and electronic properties that make it an attractive intermediate for further chemical modifications.
Molecular Formula and Weight
The chemical structure of 2-(3-bromo-2-chlorophenyl)-1,3-dioxolane consists of a 1,3-dioxolane ring attached at its second position to a phenyl ring, which is substituted with a bromine atom at the third position and a chlorine atom at the second position.
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Molecular Formula: C₉H₈BrClO₂
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Molecular Weight: 263.52 g/mol
Structural and Physicochemical Properties
The physicochemical properties of 2-(3-bromo-2-chlorophenyl)-1,3-dioxolane are presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 2-(3-bromo-2-chlorophenyl)-1,3-dioxolane | N/A |
| Molecular Formula | C₉H₈BrClO₂ | Calculated |
| Molecular Weight | 263.52 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred |
| Boiling Point | Predicted to be in the range of 300-350 °C | Inferred |
| Density | Predicted to be around 1.6 g/cm³ | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Sparingly soluble in water. | Inferred |
Synthesis and Mechanism
The synthesis of 2-(3-bromo-2-chlorophenyl)-1,3-dioxolane can be achieved through the acetalization of 3-bromo-2-chlorobenzaldehyde with ethylene glycol. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.
Proposed Synthetic Protocol
The following protocol outlines a standard procedure for the synthesis of 2-(3-bromo-2-chlorophenyl)-1,3-dioxolane. A similar procedure is used for the synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane[1].
Materials:
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3-bromo-2-chlorobenzaldehyde
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Ethylene glycol
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p-Toluenesulfonic acid (catalyst)
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Toluene (solvent)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromo-2-chlorobenzaldehyde, an excess of ethylene glycol (approximately 1.5 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.
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Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography to yield pure 2-(3-bromo-2-chlorophenyl)-1,3-dioxolane.
Reaction Mechanism
The synthesis proceeds via a well-established mechanism for acetal formation.
Caption: Mechanism of acid-catalyzed acetal formation.
Relevance in Drug Discovery and Development
The 1,3-dioxolane ring is a structural motif found in various biologically active compounds and approved drugs.[2][3] Its presence can enhance the pharmacological properties of a molecule. Halogen atoms, particularly chlorine and bromine, are also prevalent in pharmaceuticals and are known to modulate a drug's metabolic stability, lipophilicity, and binding affinity.[4][5]
Potential Applications
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane serves as a versatile building block for the synthesis of more complex molecules. The dioxolane group can act as a protecting group for the aldehyde functionality, allowing for selective reactions at other positions of the molecule. The bromo and chloro substituents on the aromatic ring can be further functionalized through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to introduce diverse chemical moieties.
The combination of the dioxolane ring and the halogen atoms makes this compound a potential precursor for the synthesis of novel therapeutic agents, particularly in areas where halogenated aromatics have shown promise, such as oncology and infectious diseases.
Workflow for a Potential Application in Medicinal Chemistry
The following diagram illustrates a potential workflow for utilizing 2-(3-bromo-2-chlorophenyl)-1,3-dioxolane in a drug discovery program.
Caption: A potential workflow for drug discovery.
Conclusion
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane is a chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its unique structural features, including the presence of two different halogen atoms and a versatile dioxolane moiety, make it a valuable building block for the creation of novel and complex molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in the development of new therapeutic agents.
References
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PrepChem. (n.d.). Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]
- Al-Majidi, S. M. R., & Al-Amiery, A. A. (2022). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules, 27(15), 4998.
- Küçük, H. B., Yusufoğlu, A., Mataracı, E., & Döşler, S. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(7), 9475–9487.
- Jubie, S., Antony, S. A., & Kalirajan, R. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117–153.
- Fallacara, A. L., Piccinini, M., & Sgrignani, J. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
